N-(3,4-dimethylphenyl)-2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(3,4-Dimethylphenyl)-2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidin-4-one core substituted with a 2-ethyl group and a 9-fluoro moiety. This structural framework is associated with biological activities such as anti-inflammatory and enzyme inhibitory properties, as observed in related benzothieno[3,2-d]pyrimidine derivatives .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(2-ethyl-9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2S/c1-4-17-25-20-19-15(23)6-5-7-16(19)29-21(20)22(28)26(17)11-18(27)24-14-9-8-12(2)13(3)10-14/h5-10H,4,11H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCDEWMINHANNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=O)N1CC(=O)NC3=CC(=C(C=C3)C)C)SC4=CC=CC(=C42)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-(2-ethyl-9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 409.5 g/mol. The structure features a benzothieno-pyrimidine core that is known for its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H20FN3O2S |
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | N-(3,4-dimethylphenyl)-2-(2-ethyl-9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide |
Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets. The fluorine atom and the heterocyclic structure enhance its binding affinity to target proteins involved in disease pathways.
- Anticancer Activity : Studies have shown that compounds similar to N-(3,4-dimethylphenyl)-2-(2-ethyl-9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties : Preliminary data suggest that this compound may possess antimicrobial activity against certain bacterial strains, potentially through disruption of bacterial cell wall synthesis.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the same class:
- Antitumor Activity in vitro :
- A study reported that similar benzothieno derivatives exhibited significant cytotoxicity against human cancer cell lines (IC50 values ranging from 5 to 20 µM), suggesting potential for further development as anticancer agents .
- Antimicrobial Efficacy :
- In a comparative analysis, compounds structurally related to N-(3,4-dimethylphenyl)-2-(2-ethyl-9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide demonstrated effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Comparison with Similar Compounds
Table 1: Comparison of Key Structural and Functional Attributes
*Calculated molecular weight based on formula.
Key Differences and Implications
Core Modifications
- Benzothieno vs. Pyridothienopyrimidine Cores: The target compound and analog retain the benzothieno[3,2-d]pyrimidine core, whereas G881-0129 and G881-0208 feature a pyrido[3',2':4,5]thieno[3,2-d]pyrimidine core. The latter introduces a pyridine ring, which may alter electron distribution and solubility .
Substituent Effects
- Ethyl vs. Methyl at R1 : The 2-ethyl group in the target compound increases lipophilicity compared to the 2-methyl group in , possibly enhancing blood-brain barrier penetration .
- 3,4-Dimethylphenyl vs. Other Aryl Groups : The 3,4-dimethylphenyl acetamide moiety in the target compound may confer steric bulk and improve target selectivity relative to the 4-chlorophenylmethyl group in .
Physicochemical Properties
- Solubility and Permeability : The 3,4-dimethylphenyl group and ethyl substituent likely reduce aqueous solubility compared to smaller analogs (e.g., G881-0129) but improve membrane permeability, as seen in CNS-targeted compounds from .
- Molecular Weight : The target compound (423.50 g/mol) falls within the acceptable range for drug-likeness, unlike larger analogs like G881-0208 (470.55 g/mol), which may face bioavailability challenges .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
